molecular formula C11H15ClN2O2 B3072346 2-Chloro-N-(3-ethoxypropyl)nicotinamide CAS No. 1016718-69-6

2-Chloro-N-(3-ethoxypropyl)nicotinamide

Cat. No.: B3072346
CAS No.: 1016718-69-6
M. Wt: 242.7 g/mol
InChI Key: YXCZDFIUPQTTFS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(3-ethoxypropyl)nicotinamide typically involves the reaction of 2-chloronicotinoyl chloride with 3-ethoxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis (IR, NMR, MS), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(3-ethoxypropyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Scientific Research Applications

2-Chloro-N-(3-ethoxypropyl)nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role in DNA repair and cellular metabolism.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-ethoxypropyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The nicotinamide core is known to participate in redox reactions, influencing cellular energy metabolism and DNA repair processes. The compound may also act as an inhibitor or activator of specific enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 2-Chloro-N-(3-ethoxypropyl)nicotinamide is unique due to the presence of the ethoxypropyl chain, which may impart distinct physicochemical properties and biological activities.

Properties

IUPAC Name

2-chloro-N-(3-ethoxypropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-2-16-8-4-7-14-11(15)9-5-3-6-13-10(9)12/h3,5-6H,2,4,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCZDFIUPQTTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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